Cas no 1825512-54-6 (N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide)

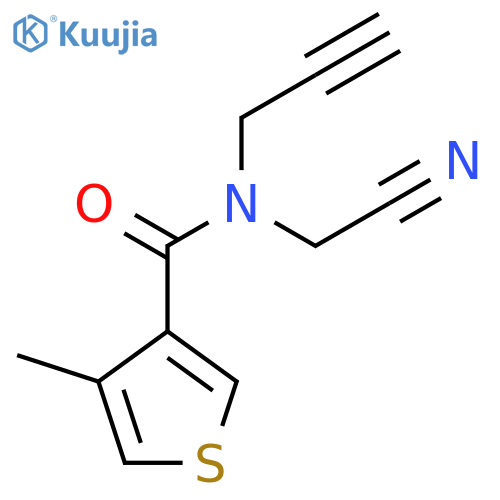

1825512-54-6 structure

商品名:N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide

N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(Cyanomethyl)-4-methyl-N-2-propyn-1-yl-3-thiophenecarboxamide

- EN300-4598673

- 1825512-54-6

- N-(CYANOMETHYL)-4-METHYL-N-(PROP-2-YN-1-YL)THIOPHENE-3-CARBOXAMIDE

- N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide

- AKOS030644592

- Z1982518439

-

- インチ: 1S/C11H10N2OS/c1-3-5-13(6-4-12)11(14)10-8-15-7-9(10)2/h1,7-8H,5-6H2,2H3

- InChIKey: OBZHFQUPPIPBDE-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C)C(=C1)C(N(CC#N)CC#C)=O

計算された属性

- せいみつぶんしりょう: 218.05138412g/mol

- どういたいしつりょう: 218.05138412g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 335

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- 密度みつど: 1.232±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 413.5±45.0 °C(Predicted)

- 酸性度係数(pKa): -2.15±0.70(Predicted)

N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-4598673-0.05g |

N-(cyanomethyl)-4-methyl-N-(prop-2-yn-1-yl)thiophene-3-carboxamide |

1825512-54-6 | 95.0% | 0.05g |

$827.0 | 2025-03-15 | |

| Enamine | EN300-4598673-0.5g |

N-(cyanomethyl)-4-methyl-N-(prop-2-yn-1-yl)thiophene-3-carboxamide |

1825512-54-6 | 95.0% | 0.5g |

$946.0 | 2025-03-15 | |

| Enamine | EN300-4598673-2.5g |

N-(cyanomethyl)-4-methyl-N-(prop-2-yn-1-yl)thiophene-3-carboxamide |

1825512-54-6 | 95.0% | 2.5g |

$1931.0 | 2025-03-15 | |

| Enamine | EN300-4598673-10.0g |

N-(cyanomethyl)-4-methyl-N-(prop-2-yn-1-yl)thiophene-3-carboxamide |

1825512-54-6 | 95.0% | 10.0g |

$4236.0 | 2025-03-15 | |

| Enamine | EN300-4598673-0.1g |

N-(cyanomethyl)-4-methyl-N-(prop-2-yn-1-yl)thiophene-3-carboxamide |

1825512-54-6 | 95.0% | 0.1g |

$867.0 | 2025-03-15 | |

| Enamine | EN300-4598673-0.25g |

N-(cyanomethyl)-4-methyl-N-(prop-2-yn-1-yl)thiophene-3-carboxamide |

1825512-54-6 | 95.0% | 0.25g |

$906.0 | 2025-03-15 | |

| Enamine | EN300-4598673-5.0g |

N-(cyanomethyl)-4-methyl-N-(prop-2-yn-1-yl)thiophene-3-carboxamide |

1825512-54-6 | 95.0% | 5.0g |

$2858.0 | 2025-03-15 | |

| Enamine | EN300-4598673-1.0g |

N-(cyanomethyl)-4-methyl-N-(prop-2-yn-1-yl)thiophene-3-carboxamide |

1825512-54-6 | 95.0% | 1.0g |

$986.0 | 2025-03-15 |

N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide 関連文献

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

1825512-54-6 (N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide) 関連製品

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量